molecular formula C9H11ClFNO B1520241 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride CAS No. 1177342-31-2

2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride

Cat. No. B1520241
CAS RN: 1177342-31-2
M. Wt: 203.64 g/mol
InChI Key: LSRXMCHRFSPLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H11ClFNO . It is also known as fluoroamphetamine, a psychoactive drug that belongs to the amphetamine class of compounds.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.64 g/mol. Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .

Scientific Research Applications

2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, as a reagent in organic synthesis, as a ligand for metal complexes, and as a substrate for enzymes. It is also used in the study of biochemical and physiological effects, in particular the effects of drugs on the human body. This compound is also used in the study of the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride is not fully understood. However, it is believed to interact with proteins and other biomolecules in the body. It is thought to act as an inhibitor of enzymes, which can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in decreased drug metabolism and increased drug levels in the body. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins, resulting in decreased protein synthesis and decreased cell growth.

Advantages and Limitations for Lab Experiments

The use of 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be synthesized easily. It is also a versatile molecule and can be used in a variety of applications. However, it is important to note that this compound can be toxic and should be handled with care.

Future Directions

The use of 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride in laboratory experiments is still relatively new, and there are many potential future directions for research. For example, further research could be done to explore the effects of this compound on different types of proteins and other biomolecules. Additionally, research could be done to investigate the effects of this compound on different types of drugs and their metabolism. Finally, research could be done to explore the potential therapeutic applications of this compound, such as its use as an inhibitor of enzymes or as a substrate for enzymes.

properties

IUPAC Name

2-amino-1-(4-fluoro-3-methylphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c1-6-4-7(9(12)5-11)2-3-8(6)10;/h2-4H,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRXMCHRFSPLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride
Reactant of Route 2
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride
Reactant of Route 3
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride
Reactant of Route 4
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride
Reactant of Route 6
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.